Cas no 1017277-41-6 (rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid)

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
- (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
- 3-Furancarboxylic acid, 2-(4-chlorophenyl)tetrahydro-, (2R,3R)-rel-
-
- MDL: MFCD29912958
- インチ: 1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1
- InChIKey: UGUJBBPWDUGJLX-ZJUUUORDSA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@H]1[C@H](C(=O)O)CCO1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253712-0.1g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-253712-2.5g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-253712-0.05g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-253712-1.0g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-253712-0.25g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
Enamine | EN300-253712-10g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 10g |
$3191.0 | 2023-09-14 | |
Enamine | EN300-253712-5g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 5g |
$2152.0 | 2023-09-14 | |
Aaron | AR0291TJ-250mg |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 250mg |
$530.00 | 2025-02-17 | |
Aaron | AR0291TJ-50mg |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 50mg |
$265.00 | 2025-02-17 | |
Aaron | AR0291TJ-1g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 1g |
$1047.00 | 2025-02-17 |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
8. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acidに関する追加情報
Professional Introduction to Rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid (CAS No. 1017277-41-6)
Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a compound with the CAS number 1017277-41-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular framework of Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid incorporates a chiral oxolane ring, which is a key feature that contributes to its distinct pharmacological profile.
The oxolane ring, also known as a tetrahydropyran ring, is a heterocyclic structure that has been extensively studied for its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds. The presence of the (2R,3R) configuration further distinguishes this compound from its racemic counterparts, offering potential advantages in terms of enantioselective interactions with biological targets. This specificity is particularly crucial in the development of therapeutics where enantiomeric purity can significantly influence efficacy and safety.
The substituent group at the 4-position of the phenyl ring, specifically a chlorine atom, introduces electrophilic characteristics that can be exploited in various chemical transformations. This functional group enhances the compound's reactivity, making it a valuable intermediate in synthetic organic chemistry. The carboxylic acid moiety at the 3-position of the oxolane ring provides an acidic proton, which can be utilized in pH-dependent drug delivery systems or as a site for further derivatization.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid as a scaffold for novel drug candidates. Studies have demonstrated that the chiral oxolane core can mimic natural biomolecules, thereby improving binding affinity and selectivity. For instance, virtual screening campaigns have identified this compound as a promising lead for inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The chlorine substituent has been shown to enhance interactions with hydrophobic pockets in target proteins, further optimizing binding interactions.
In vitro studies have begun to elucidate the pharmacokinetic properties of this compound. Preliminary data suggest that Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid exhibits good solubility in both aqueous and lipid-based environments, which is critical for formulation development. Additionally, preliminary toxicity assessments indicate that the compound is well-tolerated at tested doses, although further studies are needed to fully characterize its safety profile.
The synthesis of enantiomerically pure compounds like Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid remains a challenging task due to the complexity of asymmetric synthesis routes. However, recent innovations in catalytic asymmetric methods have made significant strides in improving yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or rhodium complexes, have been particularly effective in constructing chiral oxolane derivatives with high enantiomeric excess.
The potential applications of this compound extend beyond traditional small-molecule drug development. Researchers are exploring its utility in biocatalysis and green chemistry initiatives where chiral auxiliaries and catalysts play a pivotal role. The oxolane ring's stability under various reaction conditions makes it an attractive choice for sustainable synthetic methodologies.
As our understanding of molecular interactions continues to evolve, compounds like Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid are poised to play a central role in next-generation therapeutics. The integration of structural biology insights with advanced synthetic techniques is expected to unlock new possibilities for designing molecules with tailored pharmacological properties. This interdisciplinary approach underscores the importance of collaboration between chemists and biologists in harnessing the full potential of such compounds.
The future directions for research on this compound include exploring its role in targeted drug delivery systems and developing novel formulations that leverage its unique physicochemical properties. Additionally, investigating its interactions with biological pathways at a systems level will provide deeper insights into its therapeutic potential and mechanisms of action.
In conclusion, Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS No. 1017277-41-6) exemplifies the innovative spirit driving advancements in pharmaceutical chemistry. Its distinctive structural features and promising preclinical data position it as a valuable asset in the quest for novel therapeutics. As research progresses, this compound is likely to find increasingly diverse applications across multiple domains of chemical biology and medicine.
1017277-41-6 (rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid) 関連製品
- 55226-06-7(BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-)
- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)
- 1341506-54-4(1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol)
- 2034279-17-7(1-6-(1H-imidazol-1-yl)pyrimidin-4-yl-N-3-(methylsulfanyl)phenylazetidine-3-carboxamide)
- 91527-90-1((3-methyl-4-nitrophenyl)hydrazine)
- 1803425-49-1(2-Chlorobenzo[d]oxazole-5-acrylic acid)
- 877858-42-9(Methyl 4-(2-carboxyethyl)-3-methylbenzoate)
- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)
- 894949-82-7(2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide)
- 54132-20-6(6-(4-methylpiperazin-1-yl)pyridin-2-amine)




